molecular formula C21H21FN2O3 B2425952 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide CAS No. 955714-33-7

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2425952
CAS No.: 955714-33-7
M. Wt: 368.408
InChI Key: VWSRDWPSUFRIRR-UHFFFAOYSA-N
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Description

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide is a novel chemical compound of significant interest across various scientific disciplines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide typically involves a multi-step process:

  • Cyclopropane Moiety Formation: The initial step often involves the formation of the cyclopropanecarbonyl component through cyclopropanation reactions using diazo compounds and alkenes.

  • Tetrahydroisoquinoline Synthesis: The tetrahydroisoquinoline core is synthesized through Pictet-Spengler reactions, involving an aldehyde and an amine.

  • Fluorophenoxyacetamide Attachment: The final step involves attaching the fluorophenoxyacetamide group through an amide coupling reaction, usually facilitated by coupling agents like EDCI or HATU.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using high-efficiency catalytic systems and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems enhance reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide undergoes several types of chemical reactions:

  • Oxidation: The tetrahydroisoquinoline ring can be oxidized to form isoquinoline derivatives.

  • Reduction: Selective reduction can modify functional groups like ketones to alcohols.

  • Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution due to the electron-withdrawing nature of fluorine.

Common Reagents and Conditions

  • Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.

  • Reduction: Reducing agents like LiAlH4 or NaBH4.

  • Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

  • Oxidation: Isoquinoline derivatives.

  • Reduction: Alcohol derivatives of the tetrahydroisoquinoline core.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide finds applications in:

  • Chemistry: As a building block for synthesizing more complex molecules.

  • Biology: Potential use as a pharmacophore in drug discovery and development.

  • Medicine: Investigated for its potential therapeutic effects, particularly in neurology and oncology.

  • Industry: Used in the development of novel materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects through several molecular targets and pathways:

  • Binding to Receptors: It may interact with G-protein coupled receptors (GPCRs) or ion channels.

  • Enzyme Inhibition: Possible inhibition of enzymes involved in metabolic pathways.

  • Signaling Pathways: Modulation of intracellular signaling pathways such as MAPK or PI3K/Akt.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenoxy)acetamide

  • N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-bromophenoxy)acetamide

Uniqueness

Compared to similar compounds, the fluorophenoxy derivative is unique due to:

  • Enhanced Biological Activity: The presence of fluorine often increases metabolic stability and bioavailability.

  • Distinct Chemical Reactivity: Fluorine's electron-withdrawing nature influences the compound's reactivity and interactions.

This unique profile makes N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3/c22-17-4-7-19(8-5-17)27-13-20(25)23-18-6-3-14-9-10-24(12-16(14)11-18)21(26)15-1-2-15/h3-8,11,15H,1-2,9-10,12-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSRDWPSUFRIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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